

Structure-activity relationship (SAR) of 3-hydrazinopyridazine analogs

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Compound of Interest

Compound Name: 6-(*m*-Chlorophenyl)-3-hydrazinopyridazine

CAS No.: 66548-98-9

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Strategic Optimization of the 3-Hydrazinopyridazine Scaffold From Antihypertensive Potency to Multi-Target Efficacy

Executive Summary: The Hydrazine Paradox

The 3-hydrazinopyridazine scaffold represents a classic case of "privileged structure" utility tempered by metabolic liability. Historically anchored by Hydralazine, this pharmacophore delivers potent direct vasodilation.^{[1][2]} However, the free hydrazine moiety (

) is a double-edged sword: it is essential for the nucleophilic interaction with receptor targets (likely involving carbonyl attacks or metal chelation) but serves as a substrate for N-acetyltransferase 2 (NAT2), leading to the formation of reactive intermediates responsible for drug-induced lupus erythematosus (DILE).

This guide objectively compares the structural evolution of this class—from the first-generation Hydralazine to the "protected" second-generation Cadralazine and potent bicyclic Endralazine—providing a roadmap for optimizing this scaffold for modern applications beyond hypertension, including MAO inhibition and antimicrobial activity.

Mechanistic Architecture

To design better analogs, one must understand the signal transduction pathways these compounds modulate. The primary antihypertensive mechanism involves direct relaxation of arteriolar smooth muscle.^{[2][3]}

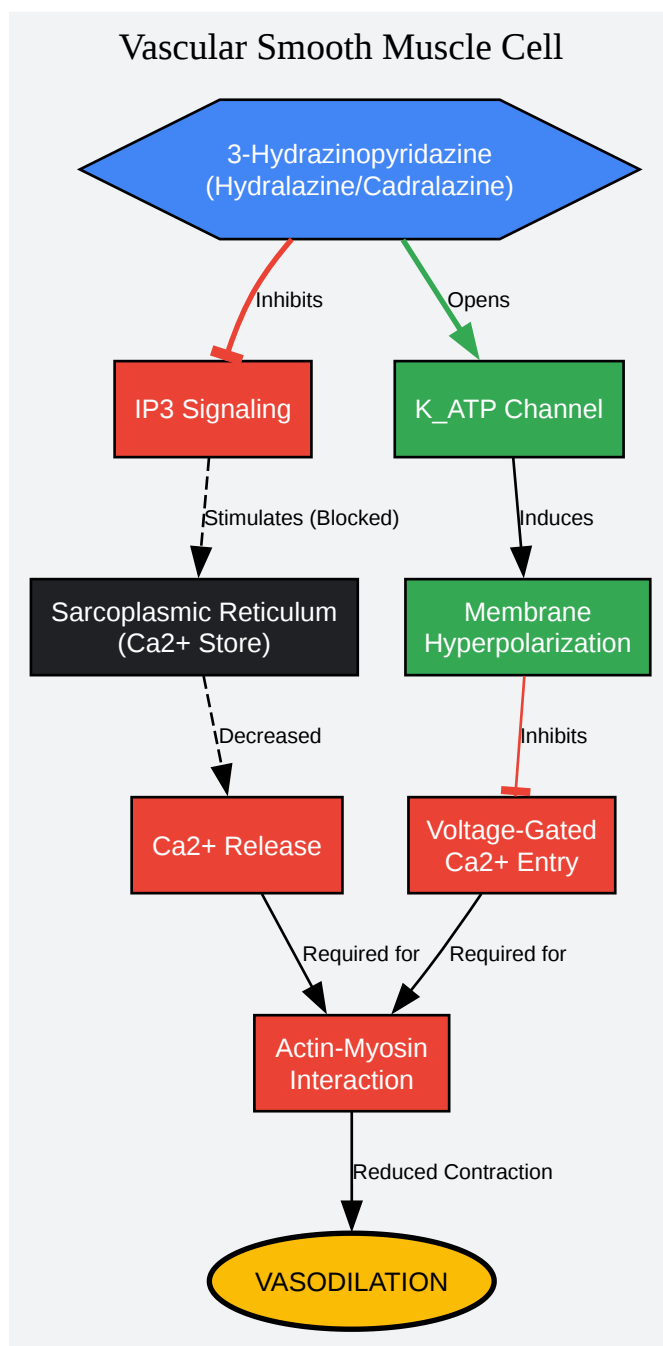
Signal Transduction Pathway (Vasodilation)

The following diagram illustrates the dual-action mechanism where 3-hydrazinopyridazines inhibit

-mediated

release and hyperpolarize the membrane via

channels.



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Figure 1: Dual-mechanism of action for hydrazinopyridazine-induced vasodilation. The inhibition of IP3-mediated calcium release is the dominant pathway distinguishing this class from pure potassium channel openers.

Comparative SAR Analysis

The structure-activity relationship (SAR) can be dissected into three critical zones. Modifications here dictate the balance between potency (vasodilation/MAO inhibition) and toxicity (acetylation rate).

Zone 1: The Hydrazine Tail (C-3)

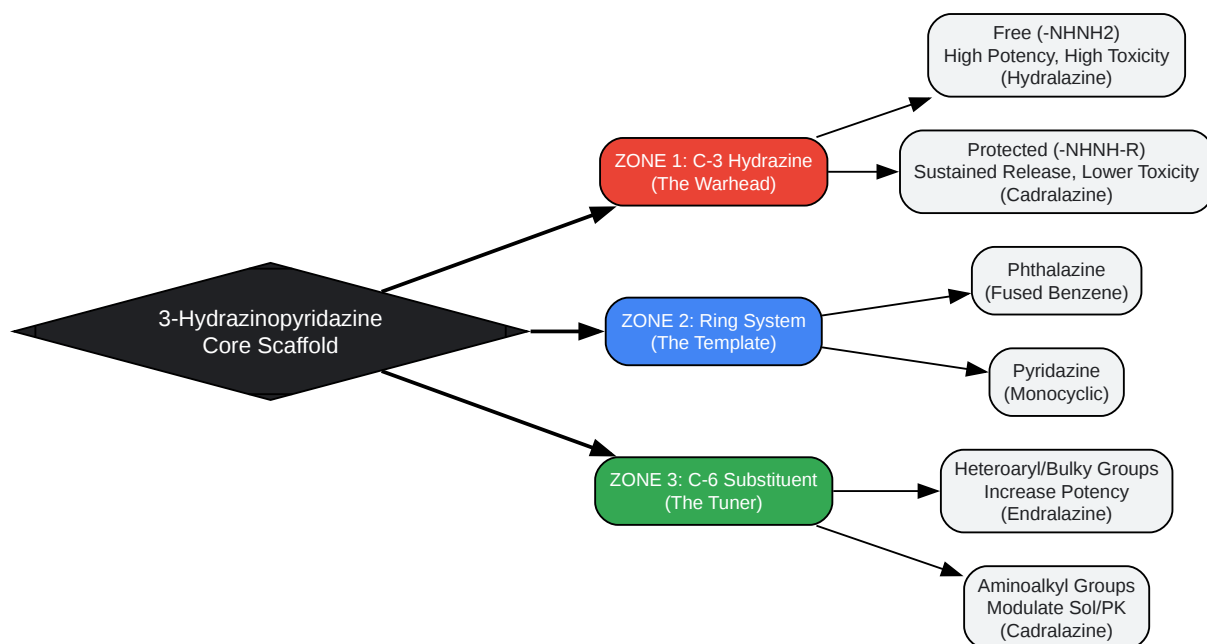
- Free Hydrazine (): Essential for maximal intrinsic activity but confers high liability for NAT2 acetylation (fast vs. slow acetylator phenotype variance).
- Carbazate Protection (Cadralazine): Converting the hydrazine to a carbazate () creates a "prodrug-like" effect. It slows metabolism, extends half-life, and protects the nitrogen from rapid acetylation, reducing the lupus-like syndrome risk.
- Hydrazone Formation (): Often increases antimicrobial activity but reduces antihypertensive potency unless hydrolyzed in vivo.

Zone 2: The Heterocyclic Core

- Phthalazine (Hydralazine): The fused benzene ring increases lipophilicity but is metabolically prone to hydroxylation.
- Pyridazine (Cadralazine): A monocyclic core reduces molecular weight and allows for more precise substitution at C-6 without steric clash from a fused ring.
- Bicyclic Fusions (Endralazine): Fusing a saturated ring (e.g., tetrahydropyridine) maintains lipophilicity while altering the electronic density of the pyridazine ring, often enhancing potency.

Zone 3: The C-6 Substituent[4]

- Bulky Lipophilic Groups: In Endralazine, the benzoyl-tetrahydropyridine moiety significantly enhances potency compared to the simple methyl/chloro substituents.
- Aminoalkyl Side Chains: In Cadralazine, the hydroxypropyl-amino chain improves solubility and bioavailability.



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Figure 2: SAR Map dividing the scaffold into three optimization zones. Zone 1 is critical for toxicity management; Zone 3 is critical for potency.

Performance Comparison Guide

This table synthesizes clinical and experimental data to guide scaffold selection.

Feature	Hydralazine (Standard)	Cadralazine (Optimized)	Endralazine (Potent)	Novel Hybrids (e.g., Coumarin-fused)
Core Structure	Phthalazine	Pyridazine	Pyrido[4,3-c]pyridazine	Pyridazine-Coumarin
Hydrazine State	Free ()	Protected (Carbazate)	Free ()	Hydrazone/Cyclized
Primary Indication	Acute Hypertension / HF	Chronic Hypertension	Severe Hypertension	MAO-B Inhibition / Antimicrobial
Potency (Relative)	1.0x (Baseline)	~1.0x (Similar efficacy)	2.0–5.0x (Higher potency)	Variable (Target dependent)
Duration of Action	Short (2–4 hrs)	Long (24 hrs)	Intermediate	Variable
Dosing Frequency	3–4 times daily	Once daily	Twice daily	N/A
Lupus Risk (DILE)	High (esp. slow acetylators)	Low (Metabolic protection)	Moderate	Low (Structure dependent)
Mechanism Note	Direct Vasodilator	Slow release of active hydrazine	High affinity binding	Enzyme Inhibition (MAO)

Key Insight for Developers:

- Choose Cadralazine-like scaffolds (protected hydrazines) if your goal is a chronic cardiovascular drug with improved compliance and safety profile.
- Choose Endralazine-like scaffolds (bulky C-6 substituents) if maximizing receptor affinity and potency is the priority, accepting some metabolic risk.
- Choose Hybrid scaffolds (Zone 3 modifications) to pivot activity away from vasodilation toward enzyme inhibition (MAO) or antimicrobial targets.

Experimental Protocols

To validate these SAR claims, the following protocols are standard in the field.

A. Synthesis of 3-Hydrazinopyridazine Derivatives (General Protocol)

Rationale: Nucleophilic aromatic substitution (

) is the most reliable method for introducing the hydrazine moiety.

- Starting Material: Begin with 3-chloro-6-substituted pyridazine.
- Reagent: Hydrazine hydrate (80% or 99%).
- Solvent: Ethanol or n-Butanol (for higher boiling point if substrate is unreactive).
- Procedure:
 - Dissolve 1.0 eq of 3-chloro-6-substituted pyridazine in Ethanol (5 mL/mmol).
 - Add Hydrazine hydrate (5.0–10.0 eq) dropwise. Note: Excess hydrazine prevents the formation of dimer byproducts.
 - Reflux for 4–12 hours. Monitor via TLC (Mobile phase: CHCl₃:MeOH 9:1).
 - Workup: Cool to room temperature. If precipitate forms, filter and wash with cold ethanol. If no precipitate, concentrate in vacuo and recrystallize from Ethanol/Water.
- Validation: Characterize via
 - NMR (Look for hydrazine protons at 4.0–9.0 ppm, typically broad singlets).

B. Isometric Tension Recording (Vasorelaxation Assay)

Rationale: This functional assay directly measures the physiological output (vasodilation) and distinguishes between endothelium-dependent and independent mechanisms.

- Tissue Preparation: Isolate thoracic aorta from male Wistar rats (250–300 g). Clean adherent fat/connective tissue. Cut into 3–4 mm rings.
- Mounting: Suspend rings in organ baths containing Krebs-Henseleit solution (37°C, pH 7.4, aerated with 95%

/5%

). Apply resting tension (e.g., 1.0 g).
- Equilibration: Allow 60 min equilibration, washing every 15 min.
- Pre-contraction: Induce stable contraction using Phenylephrine (

) or

(

).
 - Note: Phenylephrine tests receptor-operated channels; KCl tests voltage-operated channels.
- Dose-Response: Add cumulative concentrations of the test analog (

to

).
- Data Analysis: Calculate relaxation as a percentage of the pre-contraction tension. Plot Log[Concentration] vs. % Relaxation to determine

.

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